3-HYDROXY-2-{4-METHOXY-3-[(2,3,4,5,6-PENTAFLUOROPHENOXY)METHYL]PHENYL}-2,3-DIHYDRO-4(1H)-QUINAZOLINONE
Overview
Description
3-HYDROXY-2-{4-METHOXY-3-[(2,3,4,5,6-PENTAFLUOROPHENOXY)METHYL]PHENYL}-2,3-DIHYDRO-4(1H)-QUINAZOLINONE is a complex organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-HYDROXY-2-{4-METHOXY-3-[(2,3,4,5,6-PENTAFLUOROPHENOXY)METHYL]PHENYL}-2,3-DIHYDRO-4(1H)-QUINAZOLINONE typically involves multiple steps, starting with the preparation of the quinazolinone core. One common method involves the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-HYDROXY-2-{4-METHOXY-3-[(2,3,4,5,6-PENTAFLUOROPHENOXY)METHYL]PHENYL}-2,3-DIHYDRO-4(1H)-QUINAZOLINONE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinone derivatives.
Substitution: The methoxy and pentafluorophenoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield quinazolinone ketones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potential biological activities .
Scientific Research Applications
3-HYDROXY-2-{4-METHOXY-3-[(2,3,4,5,6-PENTAFLUOROPHENOXY)METHYL]PHENYL}-2,3-DIHYDRO-4(1H)-QUINAZOLINONE has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-HYDROXY-2-{4-METHOXY-3-[(2,3,4,5,6-PENTAFLUOROPHENOXY)METHYL]PHENYL}-2,3-DIHYDRO-4(1H)-QUINAZOLINONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and the functional groups present in the compound .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar quinazolinone core and exhibit various biological activities.
Indole Derivatives: Indole derivatives also possess diverse biological activities and are used in medicinal chemistry.
Uniqueness
3-HYDROXY-2-{4-METHOXY-3-[(2,3,4,5,6-PENTAFLUOROPHENOXY)METHYL]PHENYL}-2,3-DIHYDRO-4(1H)-QUINAZOLINONE is unique due to the presence of the pentafluorophenoxy group, which imparts distinct chemical properties and potential biological activities . This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
3-hydroxy-2-[4-methoxy-3-[(2,3,4,5,6-pentafluorophenoxy)methyl]phenyl]-1,2-dihydroquinazolin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15F5N2O4/c1-32-14-7-6-10(21-28-13-5-3-2-4-12(13)22(30)29(21)31)8-11(14)9-33-20-18(26)16(24)15(23)17(25)19(20)27/h2-8,21,28,31H,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASFSIROEHCNECR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2NC3=CC=CC=C3C(=O)N2O)COC4=C(C(=C(C(=C4F)F)F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15F5N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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